Eupalinilide B is primarily sourced from certain species of plants, particularly those belonging to the Asteraceae family. Its classification falls under the category of sesquiterpene lactones, which are known for their diverse biological activities, including anti-inflammatory and anticancer properties. The structural classification of eupalinilide B highlights its guaianolide framework, which consists of a fused bicyclic core.
The synthesis of eupalinilide B has been explored through various synthetic routes. One notable method involves the use of (R)-carvone as a starting material. The synthetic pathway typically includes several key steps:
This multi-step synthetic route has been optimized for yield and scalability, allowing for the production of significant quantities of eupalinilide B for further study .
Eupalinilide B possesses a complex molecular structure characterized by a bicyclic system with multiple functional groups. Its molecular formula is typically represented as . The structural analysis reveals the presence of a lactone ring, which is crucial for its biological activity. Spectroscopic techniques such as nuclear magnetic resonance (NMR) and mass spectrometry are employed to elucidate its structure and confirm its purity.
Eupalinilide B undergoes various chemical reactions that can alter its structure or enhance its biological activity. Some notable reactions include:
These reactions are critical for both understanding the compound's chemistry and developing derivatives with improved efficacy .
The mechanism by which eupalinilide B exerts its biological effects involves several pathways:
These properties are essential for determining the appropriate conditions for storage, handling, and application in scientific research .
Eupalinilide B has several promising applications in scientific research:
Research into eupalinilide B continues to expand, highlighting its potential as a significant player in drug development aimed at treating cancer and other diseases .
Eupalinilide B functions as a potent and selective inhibitor of Lysine-Specific Demethylase 1, an epigenetic eraser enzyme overexpressed in multiple malignancies. This inhibition occurs through reversible binding to the flavin adenine dinucleotide cofactor domain of Lysine-Specific Demethylase 1, effectively suppressing its demethylase activity. The compound demonstrates concentration-dependent inhibition across various cancer cell lines, with particularly potent activity in laryngeal cancer models where half-maximal inhibitory concentration values ranged from 1.03 μM in TU212 cells to 9.07 μM in Hep-2 cells [1].
The epigenetic consequences of Lysine-Specific Demethylase 1 inhibition are profound. Treatment with Eupalinilide B significantly increases mono- and di-methylation of histone H3 at lysine 9 (H3K9me1/me2), chromatin modifications associated with transcriptional repression. This epigenetic reprogramming leads to downregulation of oncogenic pathways and reactivation of tumor suppressor genes silenced in cancer cells [1]. Functionally, this epigenetic modulation translates to potent anti-proliferative effects, as demonstrated by reduced cancer cell viability across multiple lineages including bladder, gastric, leukemia, and lung cancer models [1]. Dialysis experiments confirm that Eupalinilide B binds reversibly to Lysine-Specific Demethylase 1, distinguishing it from irreversible inhibitors and potentially offering a more favorable pharmacological profile [1].
Table 1: Anti-Proliferative Effects of Eupalinilide B in Cancer Cell Lines
Cancer Type | Cell Line | IC₅₀ (μM) | Primary Target |
---|---|---|---|
Laryngeal Cancer | TU212 | 1.03 | LSD1 |
Laryngeal Cancer | AMC-HN-8 | 2.13 | LSD1 |
Laryngeal Cancer | M4e | 3.12 | LSD1 |
Laryngeal Cancer | LCC | 4.20 | LSD1 |
Laryngeal Cancer | TU686 | 6.73 | LSD1 |
Laryngeal Cancer | Hep-2 | 9.07 | LSD1 |
Hepatic Carcinoma | SMMC-7721 | 24* | TrxR/Ferroptosis |
Hepatic Carcinoma | HCCLM3 | 24* | TrxR/Ferroptosis |
*Concentration showing significant effects in hepatic carcinoma [2]
Eupalinilide B exerts potent disruption of cellular redox homeostasis through selective targeting of Thioredoxin Reductase, a critical selenocysteine-containing antioxidant enzyme. The compound covalently modifies the selenocysteine residue (Sec498) within the active site of Thioredoxin Reductase via Michael addition chemistry, resulting in irreversible enzyme inhibition [3]. This interaction is highly specific, as evidenced by minimal inhibition of the U498C Thioredoxin Reductase mutant where selenocysteine is replaced by cysteine, confirming Sec498 as the primary molecular target [3].
The consequences of Thioredoxin Reductase inhibition are multifaceted and profoundly disruptive to cancer cell viability. Inhibition of Thioredoxin Reductase activity (exceeding 80% at 10 μM concentration) [3] leads to functional impairment of the entire thioredoxin system, resulting in significant accumulation of oxidized thioredoxin. This redox imbalance triggers pronounced oxidative stress characterized by depletion of reduced glutathione and accumulation of reactive oxygen species. The redox disruption specifically activates the apoptosis signal-regulating kinase 1 pathway, initiating downstream pro-apoptotic signaling cascades [3]. The critical role of oxidative stress in mediating Eupalinilide B's cytotoxicity is further confirmed by rescue experiments where cell death is significantly attenuated upon co-treatment with the reactive oxygen species scavenger N-acetylcysteine [3]. In vivo validation demonstrates that this Thioredoxin Reductase-targeted mechanism translates to significant anti-tumor efficacy in colorectal cancer xenograft models, highlighting the therapeutic potential of this redox-directed approach [3].
The sustained reactive oxygen species elevation induced by Eupalinilide B initiates multiple interconnected apoptotic pathways. In hepatic carcinoma models, Eupalinilide B treatment triggers the reactive oxygen species-Endoplasmic Reticulum stress-c-Jun N-terminal kinase axis, which coordinates downstream pro-apoptotic signaling [2]. Endoplasmic Reticulum stress sensors, including Inositol-Requiring Enzyme 1α, Activating Transcription Factor 6α, and Protein Kinase R-like Endoplasmic Reticulum Kinase, are activated, leading to upregulation of C/EBP Homologous Protein—a key transcription factor that promotes apoptosis by downregulating anti-apoptotic B-cell lymphoma 2 family members and increasing expression of death receptors [2].
Mitochondrially mediated apoptosis represents a major execution pathway for Eupalinilide B-induced cytotoxicity. The compound induces significant upregulation of pro-apoptotic Bcl-2 Associated X Protein expression while concurrently downregulating anti-apoptotic B-cell lymphoma 2 and B-cell lymphoma extra-large proteins, creating a permissive environment for mitochondrial outer membrane permeabilization [3]. This permeabilization facilitates cytochrome c release into the cytosol, where it activates caspase-9 through apoptosome formation. Subsequent activation of executioner caspase-3 and caspase-7 leads to poly (ADP-ribose) polymerase cleavage and other hallmarks of apoptotic cell death [3]. Activation of this caspase cascade is functionally essential, as demonstrated by significant attenuation of cell death when pancaspase inhibitors are co-administered with Eupalinilide B [2]. The critical role of reactive oxygen species as the initiating factor is further evidenced by experiments showing that reactive oxygen species scavengers completely abolish both cytochrome c release and caspase activation [3].
Eupalinilide B demonstrates significant anti-metastatic potential through effective suppression of Epithelial-Mesenchymal Transition, a fundamental process in cancer invasion and dissemination. In laryngeal cancer models, Eupalinilide B treatment (1-2 μM) significantly impairs migratory capacity, as demonstrated by dose-dependent inhibition in wound healing assays [1]. This anti-migratory effect is further substantiated by transwell migration assays, where Eupalinilide B treatment reduces invasive cell penetration through extracellular matrix barriers by approximately 60-80% compared to untreated controls [1].
At the molecular level, Eupalinilide B reverses the characteristic molecular signature of Epithelial-Mesenchymal Transition. The compound upregulates epithelial markers including E-cadherin while simultaneously downregulating mesenchymal markers such as vimentin, N-cadherin, and snail family transcriptional repressor 1 [1] [2]. This molecular reprogramming is mechanistically linked to Lysine-Specific Demethylase 1 inhibition, as Lysine-Specific Demethylase 1 normally promotes Epithelial-Mesenchymal Transition through demethylation of repressive histone marks on mesenchymal genes. By inhibiting Lysine-Specific Demethylase 1, Eupalinilide B maintains these repressive marks, effectively silencing the transcriptional program driving Epithelial-Mesenchymal Transition [1]. Additionally, the reactive oxygen species-mediated inhibition of focal adhesion kinase and SRC signaling contributes to the anti-migratory effects, impairing cytoskeletal reorganization necessary for cell motility [2]. Importantly, these anti-metastatic effects occur independently of general cytotoxicity, as demonstrated by selective inhibition of migration at sub-lethal concentrations [1].
Table 2: Effects of Eupalinilide B on Epithelial-Mesenchymal Transition Markers and Functional Metrics
Parameter | Change | Experimental Model | Concentration |
---|---|---|---|
Cell Migration | 60-80% Reduction | TU212 cells | 1-2 μM |
E-cadherin Expression | Upregulation | TU212 cells | 1-2 μM |
Vimentin Expression | Downregulation | TU212 cells | 1-2 μM |
Snail Expression | Downregulation | Hepatic carcinoma | 24 μM |
Wound Healing Capacity | Significant Impairment | TU212 cells | 1-2 μM |
Matrix Invasion | 70% Reduction | TU212 cells | 2 μM |
Emerging evidence reveals that Eupalinilide B disrupts copper ion homeostasis, triggering a novel form of regulated cell death termed cuproptosis. In pancreatic cancer models, Eupalinilide B treatment significantly increases intracellular copper accumulation while simultaneously depleting copper chaperones responsible for maintaining copper equilibrium [4]. This disruption of copper homeostasis specifically induces aggregation of lipoylated mitochondrial proteins, particularly components of the pyruvate dehydrogenase complex, leading to proteotoxic stress within mitochondria [4].
The copper-dependent cell death mechanism exhibits notable synergy with copper ionophores. When combined with elesclomol (a copper carrier that facilitates copper uptake), Eupalinilide B demonstrates substantially enhanced cytotoxicity against pancreatic cancer cells [4]. This synergistic effect is copper-dependent, as confirmed by experiments showing complete reversal of cell death when copper chelators are co-administered [4]. Transcriptomic analysis through ribonucleic acid sequencing and gene set enrichment analysis further corroborates copper dysregulation as a primary mechanism, revealing significant enrichment in copper ion binding pathways and cuproptosis-related gene signatures following Eupalinilide B treatment [4]. The convergence of reactive oxygen species accumulation (from Thioredoxin Reductase inhibition) and copper overload creates a unique vulnerability in cancer cells, potentially offering a therapeutic advantage over normal cells with more robust metal ion buffering capacity [4]. This dual induction of reactive oxygen species and copper-mediated toxicity represents a promising approach for targeting aggressive malignancies with metabolic vulnerabilities.
CAS No.:
CAS No.: 1401708-83-5
CAS No.: 119068-77-8
CAS No.: 113378-31-7
CAS No.: 92950-40-8
CAS No.: 120026-55-3